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Compound of Interest

Compound Name: XL01126

Cat. No.: B10829344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of XL01126, a potent Proteolysis Targeting

Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2

(LRRK2), a key target in Parkinson's disease research. The data presented here is primarily

based on the initial discovery and characterization of XL01126, as independent validation

studies are not yet extensively available. This guide compares XL01126 with other LRRK2-

targeting molecules, offering a comprehensive overview of its performance based on currently

available experimental data.

Executive Summary
XL01126 is a highly potent and efficient PROTAC that induces the degradation of both wild-

type (WT) and mutant (G2019S) LRRK2.[1][2] It operates through the ubiquitin-proteasome

system, demonstrating a rapid and sustained degradation phenotype.[1][2] In comparative

studies, XL01126 has shown superior performance in terms of degradation efficiency (Dmax),

potency (DC50), and speed (t1/2) when compared to earlier generation LRRK2 PROTACs such

as XL01134 and SD75. Furthermore, it exhibits advantages over traditional LRRK2 kinase

inhibitors by eliminating the entire protein, thus addressing both catalytic and non-catalytic

functions of LRRK2.
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The following tables summarize the quantitative performance of XL01126 in comparison to

other LRRK2-targeting compounds based on data from in vitro cellular assays.

Table 1: LRRK2 Degradation Efficiency and Potency

Compound Cell Line DC50 (4h) Dmax (4h)

XL01126 WT LRRK2 MEFs 32 nM[1] 82%

G2019S LRRK2

MEFs
14 nM 90%

R1441C LRRK2

MEFs
15 nM

BMDMs 55 nM

PBMCs
72 nM (DC50, 4h), 17

nM (DC50, 24h)

XL01134 WT LRRK2 MEFs 32 nM 59%

G2019S LRRK2

MEFs
7 nM 81%

SD75 WT LRRK2 MEFs
Not reported (24h

treatment)
51% (Dmax, 24h)

G2019S LRRK2

MEFs

Not reported (24h

treatment)
58% (Dmax, 24h)

Table 2: LRRK2 Degradation Kinetics
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Compound Cell Line Degradation Half-life (t1/2)

XL01126 WT LRRK2 MEFs 1.2 h

G2019S LRRK2 MEFs 0.6 h

XL01134 WT LRRK2 MEFs 2.7 h

G2019S LRRK2 MEFs 1.4 h

SD75 WT LRRK2 MEFs 5.1 h

G2019S LRRK2 MEFs 1.4 h

Table 3: Comparison with LRRK2 Kinase Inhibitor

Compound Cell Line
Effect on LRRK2
Protein Level

EC50 for pRab10
Inhibition

XL01126
G2019S LRRK2

MEFs

Dose-dependent

degradation

More potent than HG-

10-102-01

HG-10-102-01

(warhead)

G2019S LRRK2

MEFs
No degradation 110 nM

cis-XL01126 (inactive

control)

G2019S LRRK2

MEFs
No degradation Inactive

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of XL01126 and a typical

experimental workflow for validating its induced phenotype.
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Validation Workflow

1. Cell Culture
(e.g., MEFs, SH-SY5Y)

2. Treatment
- XL01126 (various conc.)

- Control Compounds
- Time Course

3. Cell Lysis

4. Protein Quantification
(e.g., BCA Assay)

5. SDS-PAGE

6. Western Blotting
- Anti-LRRK2
- Anti-pRab10

- Loading Control (e.g., Tubulin)

7. Imaging and Densitometry

8. Data Analysis
- DC50, Dmax, t1/2 Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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